molecular formula C23H40ClN B1389202 N-(3-Chlorobenzyl)-1-hexadecanamine CAS No. 1040688-43-4

N-(3-Chlorobenzyl)-1-hexadecanamine

Cat. No.: B1389202
CAS No.: 1040688-43-4
M. Wt: 366 g/mol
InChI Key: AGFCXNFJWLGIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorobenzyl)-1-hexadecanamine is a synthetic amine derivative characterized by a 16-carbon alkyl chain (hexadecanamine) linked to a 3-chlorobenzyl group via a nitrogen atom. The 3-chlorobenzyl moiety is known to enhance lipophilicity and modulate electronic properties, which can influence binding affinity in biological systems or reactivity in synthetic applications .

The compound’s synthesis likely involves alkylation of 1-hexadecanamine with 3-chlorobenzyl bromide, a method analogous to the O-alkylation steps described in for related sulfonamido β-lactamase inhibitors. This reaction typically proceeds under basic conditions (e.g., sodium hydride) to yield the tertiary amine product .

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]hexadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40ClN/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-21-22-17-16-18-23(24)20-22/h16-18,20,25H,2-15,19,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFCXNFJWLGIQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNCC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorobenzyl)-1-hexadecanamine typically involves the reaction of 3-chlorobenzyl chloride with hexadecylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorobenzyl)-1-hexadecanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the benzyl chloride group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce various substituted benzyl derivatives.

Scientific Research Applications

N-(3-Chlorobenzyl)-1-hexadecanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of membrane interactions due to its amphiphilic nature.

    Industry: Used in the formulation of surfactants and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Chlorobenzyl)-1-hexadecanamine involves its interaction with biological membranes and proteins. The long aliphatic chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity or altering membrane-associated processes. The benzyl group may also interact with specific protein targets, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position: 3-Chlorobenzyl vs. 4-Chlorobenzyl Derivatives

The position of the chlorine substituent on the benzyl group significantly impacts physicochemical and biological properties. For instance:

  • Lipophilicity : The 3-chlorobenzyl group in N-(3-Chlorobenzyl)-1-hexadecanamine may confer slightly lower lipophilicity compared to its 4-chloro analog due to steric effects altering molecular packing.

Alkyl Chain Length: Hexadecanamine vs. Shorter Chains

  • Membrane Permeability : The long hexadecanamine (C16) chain likely enhances membrane permeability compared to shorter-chain analogs (e.g., C12 or C8), as observed in lipidated drug candidates.
  • For example, hexadecanamine derivatives may exhibit higher melting points than octylamine analogs.

Functional Group Variations: Chlorobenzyl vs. Methoxybenzyl

  • Electron Effects : The electron-withdrawing chlorine atom in the 3-chlorobenzyl group reduces electron density at the nitrogen atom compared to electron-donating methoxy groups (e.g., in N-(3-Methoxybenzyl)-1-hexadecanamine). This could lower basicity and alter protonation states in physiological environments.
  • Biological Activity : Chlorinated benzyl groups are often associated with antimicrobial activity, as seen in sulfonamido β-lactamase inhibitors (), whereas methoxy groups may favor interactions with aromatic residues in enzyme active sites .

Data Table: Key Properties of this compound and Analogs

Compound Molecular Weight (g/mol) Substituent Position Alkyl Chain Length Key Applications
This compound ~403.5 3-chloro C16 Antimicrobial agents, Catalysis
N-(4-Chlorobenzyl)-1-dodecylamine ~349.3 4-chloro C12 Surfactants, Drug delivery
N-(3-Methoxybenzyl)-1-octylamine ~265.4 3-methoxy C8 Enzyme inhibition

Biological Activity

N-(3-Chlorobenzyl)-1-hexadecanamine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a long aliphatic chain (hexadecane) linked to a chlorobenzyl group. Its molecular formula is C22H38ClNC_{22}H_{38}ClN, with a molar mass of approximately 357.01 g/mol. The presence of the chlorobenzyl moiety may contribute to its biological activity by enhancing lipophilicity, which can facilitate membrane penetration and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Interaction : The long hydrophobic chain enhances the compound's ability to integrate into lipid membranes, potentially affecting membrane fluidity and function.
  • Enzyme Modulation : Similar compounds have been reported to act as enzyme inhibitors or modulators. Preliminary studies suggest that this compound may influence various signaling pathways by interacting with key enzymes involved in cellular processes.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. The chlorobenzyl group suggests potential efficacy against a range of bacterial pathogens. In vitro studies have shown that derivatives of chlorobenzylamines can inhibit the growth of Gram-positive and Gram-negative bacteria, indicating that this compound may also possess such activity.

Cytotoxicity and Cancer Research

The cytotoxic effects of related compounds have been documented, particularly in cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. This raises the possibility that this compound could be explored for its anticancer properties.

Study 1: Antimicrobial Efficacy

A study examining the antimicrobial efficacy of chlorobenzyl derivatives found that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) ranging from 125 to 500 µg/mL against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa . This suggests that this compound may warrant further investigation as a potential antimicrobial agent.

Study 2: Cytotoxic Activity in Cancer Cell Lines

In another study, derivatives were tested for cytotoxic effects on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines using the MTT assay. Results indicated that certain analogs exhibited IC50 values in the range of 50–100 µM . This indicates a promising avenue for further research into the anticancer potential of this compound.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
N-(3-Amino-4-chlorophenyl)methanesulfonamideC7H9ClN2O2SAntimicrobial
N-(4-Chloro-3-nitrophenyl)benzamideC13H9ClN2OAnticancer
3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-oneC15H11ClN2O3Potential antitumor

The comparative analysis highlights the unique features and potential applications of this compound in relation to other biologically active compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Chlorobenzyl)-1-hexadecanamine
Reactant of Route 2
Reactant of Route 2
N-(3-Chlorobenzyl)-1-hexadecanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.